molecular formula C20H16N2O2 B10801307 2-(naphtho[2,1-b]furan-1-yl)-N-(pyridin-3-ylmethyl)acetamide

2-(naphtho[2,1-b]furan-1-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B10801307
M. Wt: 316.4 g/mol
InChI Key: UWGHMFAQERCZMO-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of WAY-657644 involves several steps. The primary synthetic route includes the reaction of 6-methyl-2-nitropyridin-3-ol with methyl 5-bromomethylfuran-2-carboxylate under specific reaction conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of WAY-657644 .

Industrial production methods for WAY-657644 are not widely documented, but the laboratory synthesis methods can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

WAY-657644 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, electrophiles, and acidic or basic hydrolysis conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

WAY-657644 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of WAY-657644 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and downstream signaling pathways. The exact molecular targets and pathways involved in the action of WAY-657644 are still under investigation, but it is known to affect various biological processes .

Comparison with Similar Compounds

WAY-657644 can be compared with other similar compounds, such as:

The uniqueness of WAY-657644 lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

2-benzo[e][1]benzofuran-1-yl-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C20H16N2O2/c23-19(22-12-14-4-3-9-21-11-14)10-16-13-24-18-8-7-15-5-1-2-6-17(15)20(16)18/h1-9,11,13H,10,12H2,(H,22,23)

InChI Key

UWGHMFAQERCZMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CO3)CC(=O)NCC4=CN=CC=C4

Origin of Product

United States

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